molecular formula C22H30ClNO3 B2363564 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride CAS No. 1049784-39-5

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride

Cat. No.: B2363564
CAS No.: 1049784-39-5
M. Wt: 391.94
InChI Key: JSPCBGWVMOCTTL-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic chemical compound of significant interest in both research and industrial applications. It is particularly noted for its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride typically involves multi-step organic synthesis methods:

  • Formation of the dihydroisoquinoline moiety: : This can be achieved through a Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde.

  • Alkylation and ether formation: : The next steps include alkylation to introduce the propanol group and subsequent ether formation with 2-(2,6-dimethylphenoxy)ethanol.

  • Hydrochloride formation: : The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production may follow similar synthetic routes but often involves scaling up reactions under optimized conditions to maximize yield and purity. Reaction parameters such as temperature, solvent, and catalysts are fine-tuned in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions might involve reagents such as lithium aluminium hydride or sodium borohydride, converting carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can be performed where functional groups on the aromatic ring are substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Nucleophiles like halides, hydroxides.

Major Products Formed

The major products depend on the specific reaction conditions. Oxidation typically yields ketones or aldehydes, while reduction yields alcohols. Substitution reactions yield a variety of derivatives based on the nucleophile used.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride has been studied for its potential roles in:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis.

  • Biology: : Investigated for its interaction with biological molecules, potential receptor binding, and effects on cellular processes.

  • Medicine: : Explored for its pharmacological properties, including possible effects on cardiovascular and nervous systems.

  • Industry: : Utilized in the production of specialty chemicals and potentially in drug development.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Receptor Binding: : It may act by binding to certain receptors in the body, affecting signal transduction pathways.

  • Enzyme Inhibition: : It can inhibit specific enzymes, altering metabolic pathways.

  • Cellular Pathways: : By interacting with cellular proteins, it can modulate various intracellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol acetate

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol sulfate

Uniqueness: : 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride stands out due to its specific molecular interactions and unique chemical structure, which may confer distinct biological activities compared to other similar compounds. The presence of the hydrochloride salt can also affect its solubility and stability, making it more favorable for certain applications.

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Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3.ClH/c1-17-6-5-7-18(2)22(17)26-13-12-25-16-21(24)15-23-11-10-19-8-3-4-9-20(19)14-23;/h3-9,21,24H,10-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCBGWVMOCTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCC(CN2CCC3=CC=CC=C3C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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